[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
Description
Compound Nomenclature and Classification
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is systematically classified as a substituted diazepane derivative containing both amino acid and amide functionalities. The compound's molecular formula is C₁₆H₂₃N₃O₃ with a molecular weight of 305.37 grams per mole. The structural representation follows the Simplified Molecular Input Line Entry System notation as O=C(O)CN(CC(N1CCN(C)CCC1)=O)C2=CC=CC=C2.
The compound belongs to the broader class of 1,4-diazepine derivatives, which are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. The core diazepane ring system, also known as 1,4-diazacycloheptane, forms the foundation of this molecular structure. This heterocyclic framework is further functionalized with a methyl substituent at one nitrogen center and connected to an oxoethyl chain that links to a phenylaminoacetic acid moiety.
Table 1: Fundamental Chemical Properties
The nomenclature reflects the compound's multi-component structure, beginning with the diazepane ring system modified with a methyl group, connected through an oxoethyl bridge to a phenylaminoacetic acid fragment. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups.
Historical Context in Heterocyclic Chemistry
The development of 1,4-diazepine chemistry has its roots in the broader exploration of seven-membered heterocyclic systems that began gaining prominence in medicinal chemistry during the mid-20th century. The 1,4-diazepine ring system has demonstrated considerable utility in drug design, with derivatives demonstrating a wide range of biological activities, leading to their recognition by the medicinal chemistry community as privileged structures.
Historical research into 1,4-diazepines has been driven by their clinical importance and commercial success, particularly in relation to central nervous system-active agents. The base compound 1,4-diazepane, with the formula (CH₂)₅(NH)₂, was first characterized as a colorless oily liquid that is soluble in polar solvents and has been studied extensively as a chelating ligand. The nitrogen-hydrogen centers in these systems can be replaced with many other groups, providing versatility for chemical modification and functionalization.
Research into substituted 1,4-diazepines has revealed their significant importance due to biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer properties. The synthetic approaches to the 1,4-diazepine ring system have evolved considerably, with scientists actively involved in the synthesis, reactions and biological evaluation of 1,4-diazepines for several decades.
The conformational aspects of 1,4-diazepines have proven particularly challenging to study due to their inherently greater conformational mobility compared to their benzodiazepine counterparts. Understanding the fundamental underlying principles of the conformation of 1,4-diazepines is of considerable importance to the medicinal chemistry community where these ring systems enjoy the high profile accorded to a privileged scaffold. These compounds function as topological mimetics of certain structural elements found in peptides, and modulation of the topographical disposition of substituents attached to these heterocycles is frequently critical for biological activity.
Properties
IUPAC Name |
2-(N-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-17-8-5-9-18(11-10-17)15(20)12-19(13-16(21)22)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIOZDNOYDOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves multiple steps. One common method is the reductive amination of the corresponding aminoketone. This process can be catalyzed by imine reductases, which facilitate the intramolecular asymmetric reductive amination to form the diazepane ring .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. The use of engineered enzymes, such as mutant imine reductases, can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme catalysis and metabolic pathways.
Industry: It can be used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the amino acetic acid moiety can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from the 1,4-Diazepane and Piperidine Families
Key structural analogs include compounds with variations in the heterocyclic ring, substituent positions, and functional groups (Table 1):
Table 1 : Structural analogs and their distinguishing features.
Mechanistic Insights:
Comparison with Benzimidazole-Containing Derivatives
Compounds such as [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid () share the 2-oxoethylaminoacetic acid backbone but replace the diazepane ring with a benzimidazole moiety. Key differences include:
Pharmacological and Physicochemical Properties
Pharmacological Activity
While direct data on the target compound are scarce, inferences can be drawn from analogs:
- The diazepane derivative’s flexibility may enhance enzyme interaction .
- Antimicrobial Potential: Halogenated derivatives (e.g., ) demonstrated MIC values of 2–8 μg/mL against Gram-positive bacteria, attributed to membrane disruption.
Biological Activity
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is a complex organic compound notable for its unique structural features, including a diazepane ring and a phenyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3O3, with a molecular weight of approximately 305 Da. The compound contains multiple functional groups that contribute to its biological activity, including an amino acetic acid moiety and a phenyl group that enhances hydrophobic interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305 Da |
| LogP | -2.13 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diazepane ring facilitates binding to various proteins, while the phenyl group enhances the binding affinity through hydrophobic interactions. Additionally, the amino acetic acid moiety can participate in hydrogen bonding and ionic interactions, which are crucial for modulating enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain protein phosphatases, playing a role in regulating signaling pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuropharmacological effects.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological assays:
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary investigations have shown that this compound possesses antimicrobial activity against various strains of bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases.
- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by modulating pathways involved in neuronal survival and apoptosis.
Case Studies
Several case studies highlight the biological significance of this compound:
Case Study 1: Neuroprotection
In a study examining neuroprotective agents, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Activity
A series of antimicrobial assays evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited dose-dependent inhibitory effects, suggesting its viability as an antimicrobial agent.
Q & A
Q. What synthetic methodologies are recommended for [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid?
Methodological Answer: The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:
- Step 1 : Formation of the 1,4-diazepane core. For example, highlights a structurally related compound, [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine, synthesized using reductive amination or cyclization reactions.
- Step 2 : Introduction of the 2-oxoethyl-phenylamino moiety via nucleophilic substitution or amidation. Similar methods are described in , where acetic acid derivatives were synthesized using reflux conditions with glacial acetic acid as a catalyst .
- Step 3 : Final coupling with the acetic acid group using carbodiimide-mediated ester-to-acid conversion.
Purification : Column chromatography or recrystallization (e.g., ethanol, as in ) ensures high purity. Analytical tools like HPLC and NMR () should confirm structural integrity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the 1,4-diazepane ring protons (e.g., δ ~1.5–3.5 ppm for methyl and diazepane protons) and the phenylamino group (aromatic protons at δ ~6.5–7.5 ppm). demonstrates X-ray crystallography for resolving similar acetic acid derivatives .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%), as emphasized in for structurally related compounds .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Exact Mass in ) confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the biological activity of this compound?
Methodological Answer:
- In vitro assays : Use glucose uptake assays () or α-glucosidase inhibition studies to evaluate metabolic activity. For receptor interactions, competitive binding assays (e.g., radioligand displacement) are recommended, as discussed for similar diethylamino-phenyl-acetic acid derivatives in .
- Gene expression profiling : qPCR or RNA sequencing can identify downstream targets, particularly for metabolic pathways (e.g., references liver enzyme studies) .
Advanced Research Questions
Q. How do metabolic pathways influence the pharmacokinetics of this compound?
Methodological Answer:
- Liver microsomal studies : Incubate the compound with liver microsomes (e.g., rat or human) to identify phase I/II metabolites. and highlight probe drug methods to evaluate hydroxylation or conjugation (e.g., glucuronidation) .
- LC-MS/MS : Quantify metabolites and assess enzyme kinetics (e.g., CYP450 isoforms). Adjust experimental conditions (pH, co-factors) to mimic in vivo environments.
Q. What mechanistic insights exist for its interaction with cellular receptors?
Methodological Answer:
- Molecular docking : Use software like AutoDock to model interactions with GPCRs or nuclear receptors. suggests that phenylacetic acid derivatives bind to multiple receptors via hydrophobic and hydrogen-bonding interactions .
- Functional assays : Measure cAMP production (for GPCRs) or reporter gene assays (for nuclear receptors) to validate computational predictions.
Q. How can researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
- Standardize assay conditions : Variations in buffer pH, temperature, or cell lines () may explain discrepancies. Replicate experiments under controlled conditions .
- Orthogonal validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to cross-verify binding kinetics.
- Data normalization : Account for batch-to-batch variability in compound purity (HPLC data from ) or receptor expression levels .
Q. What strategies optimize the compound’s solubility and bioavailability?
Methodological Answer:
- Salt formation : Convert the acetic acid moiety to a sodium or potassium salt (as in for related APIs) to enhance aqueous solubility .
- Prodrug design : Modify the 2-oxoethyl group with ester linkages (e.g., ethyl ester in ), which hydrolyze in vivo to release the active form .
Q. How does stereochemistry impact its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
